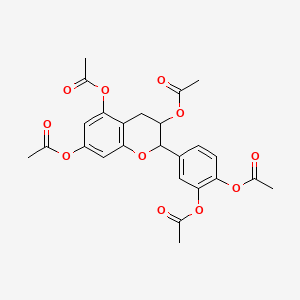

2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate

説明

(-)-エピカテキンペンタアセテート: は、茶、カカオ、特定の果物など、さまざまな植物に見られる天然のフラボノイドである(-)-エピカテキンの誘導体です。この化合物は、エピカテキン分子に付加された5つのアセテート基の存在が特徴であり、その化学的安定性を高め、生物学的活性を修飾します。(-)-エピカテキンペンタアセテートは、その潜在的な健康上の利点とさまざまな分野での用途により、科学研究の注目を集めています。

準備方法

合成経路および反応条件: (-)-エピカテキンペンタアセテートの合成は、通常、(-)-エピカテキンのアセチル化を伴います。このプロセスは、天然源からの(-)-エピカテキンの抽出から始まり、ピリジンなどの触媒の存在下で無水酢酸と反応させます。反応は、通常室温で行われ、制御された条件下で行われ、完全なアセチル化が確保されます。次に、生成物をクロマトグラフィー技術を用いて精製して、純粋な(-)-エピカテキンペンタアセテートを得ます。

工業生産方法: 工業規模では、(-)-エピカテキンペンタアセテートの生産は同様の原理に従いますが、大規模操作用に最適化されています。このプロセスには、より大きな反応容器、正確な温度と反応時間管理のための自動制御システム、および高収率と純度を確保するための高速液体クロマトグラフィー(HPLC)などの高度な精製方法の使用が含まれます。

化学反応の分析

反応の種類: (-)-エピカテキンペンタアセテートは、次のものを含むさまざまな化学反応を起こします。

還元: この化合物は、対応するアルコールまたはその他の還元形態に還元することができます。

置換: アセテート基は、求核置換反応により他の官能基に置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化アルミニウムリチウム(LiAlH₄)などの還元剤が使用されます。

置換: 水酸化物イオン(OH⁻)またはアミン(NH₂)などの求核剤は、置換反応に使用できます。

生成される主な生成物:

酸化: キノンまたはその他の酸化誘導体の生成。

還元: アルコールまたはその他の還元形態の生成。

置換: 異なる官能基を持つ新しい誘導体の生成。

科学研究への応用

化学: (-)-エピカテキンペンタアセテートは、フラボノイドの化学的挙動を研究するためのモデル化合物として使用されます。その安定性と反応性により、分光法やクロマトグラフィーなどのさまざまな分析技術に適しています。

生物学: 生物学的研究では、(-)-エピカテキンペンタアセテートは、その抗酸化特性について調査されています。細胞培養研究では、細胞の酸化ストレスに対するその影響とその酸化損傷に対する潜在的な保護効果を理解するために使用されます。

医学: この化合物は、抗炎症作用、心臓保護作用、神経保護作用など、その潜在的な治療効果について研究されています。さまざまな疾患の予防または治療におけるその有効性を評価するために、前臨床モデルで研究されています。

産業: (-)-エピカテキンペンタアセテートは、食品および化粧品業界で用途があります。その潜在的な健康上の利点のために、機能性食品や飲料に添加物として使用されています。化粧品では、その抗酸化特性のために配合に組み込まれています。

科学的研究の応用

Chemistry: (-)-Epicatechin-pentaacetate is used as a model compound in studying the chemical behavior of flavonoids. Its stability and reactivity make it suitable for various analytical techniques, including spectroscopy and chromatography.

Biology: In biological research, (-)-Epicatechin-pentaacetate is investigated for its antioxidant properties. It is used in cell culture studies to understand its effects on cellular oxidative stress and its potential protective effects against oxidative damage.

Medicine: The compound is explored for its potential therapeutic benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects. It is studied in preclinical models to evaluate its efficacy in preventing or treating various diseases.

Industry: (-)-Epicatechin-pentaacetate finds applications in the food and cosmetic industries. It is used as an additive in functional foods and beverages for its potential health benefits. In cosmetics, it is incorporated into formulations for its antioxidant properties.

作用機序

(-)-エピカテキンペンタアセテートの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。この化合物は、主にその抗酸化活性によって効果を発揮し、フリーラジカルを消去し、酸化ストレスを軽減します。また、炎症、アポトーシス、細胞生存に関与するシグナル伝達経路を調節します。主な分子標的には、シクロオキシゲナーゼ(COX)や一酸化窒素合成酵素(NOS)などの酵素、および核因子κB(NF-κB)などの転写因子があります。

類似の化合物との比較

類似の化合物:

(-)-エピカテキン: アセテート基がなく、類似の特性を持っていますが、安定性が劣ります。

(-)-エピガロカテキン: 追加の水酸基を持つ別のフラボノイドで、さまざまな生物学的活性があります。

(-)-エピカテキンガレート: ガレート基を持つ誘導体で、抗酸化特性が向上しています。

独自性: (-)-エピカテキンペンタアセテートは、その親化合物および他の誘導体と比較して、安定性が向上し、生物学的活性が修飾されているため、際立っています。アセテート基の存在は、化学的安定性を高めるだけでなく、生物学的標的との相互作用にも影響を与え、独自の治療上の利点をもたらす可能性があります。

類似化合物との比較

(-)-Epicatechin: The parent compound, lacking the acetate groups, with similar but less stable properties.

(-)-Epigallocatechin: Another flavonoid with additional hydroxyl groups, offering different biological activities.

(-)-Epicatechin-gallate: A derivative with a gallate group, exhibiting enhanced antioxidant properties.

Uniqueness: (-)-Epicatechin-pentaacetate stands out due to its enhanced stability and modified biological activity compared to its parent compound and other derivatives. The presence of acetate groups not only increases its chemical stability but also influences its interaction with biological targets, potentially leading to unique therapeutic benefits.

特性

IUPAC Name |

[5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWAYNSDFXIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004591 | |

| Record name | 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84282-42-8 | |

| Record name | 2H-1-Benzopyran-3,5,7-triol, 2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, 3,5,7-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84282-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Bis(acetoxy)phenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triyltriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084282428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3,4-Bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3,4-bis(acetoxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triyl triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。